The presence of the nitro group and the indazole core in M6NIC suggests potential for exploring its antimicrobial activity. Nitro-containing heterocycles have been reported to exhibit antibacterial and antifungal properties []. Further research is needed to investigate the specific activity of M6NIC against various microbial strains.
The aromatic structure of M6NIC makes it a potential candidate for the development of functional materials. Indazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable electronic properties []. Studies investigating the optoelectronic properties of M6NIC and its potential use in these applications are limited and require further exploration.
Methyl 6-nitro-1H-indazole-4-carboxylate is a chemical compound characterized by its unique structure and properties, represented by the molecular formula . This compound features a nitro group at the 6-position and a carboxylate group at the 4-position of the indazole ring. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is part of a larger class of indazole derivatives, which are known for their diverse biological activities and utility in organic synthesis .
The chemical behavior of methyl 6-nitro-1H-indazole-4-carboxylate can be explored through various synthetic routes. Notably, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitro group. Additionally, it can participate in cyclization reactions leading to the formation of more complex indazole derivatives. For instance, the compound can be transformed into other indazole derivatives through reductive cyclization or N-methylation processes, which are crucial for synthesizing biologically active compounds .
Methyl 6-nitro-1H-indazole-4-carboxylate exhibits promising biological activities, particularly in the realm of medicinal chemistry. Research indicates that indazole derivatives possess anti-inflammatory, antimicrobial, and anticancer properties. The nitro group in this compound may enhance its activity by modulating various biological pathways. Studies have shown that related compounds can inhibit specific enzymes or receptors involved in disease processes, suggesting that methyl 6-nitro-1H-indazole-4-carboxylate could also have therapeutic potential .
The synthesis of methyl 6-nitro-1H-indazole-4-carboxylate can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for producing this compound.
Methyl 6-nitro-1H-indazole-4-carboxylate finds applications in various fields:
Interaction studies involving methyl 6-nitro-1H-indazole-4-carboxylate focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and spectroscopic methods to elucidate interaction mechanisms. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications .
Methyl 6-nitro-1H-indazole-4-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | 0.99 |
Ethyl 5-nitro-1H-indazole-3-carboxylate | 78155-85-8 | 0.96 |
Methyl 7-nitro-1H-indazole-3-carboxylate | 1360893-27-1 | 0.91 |
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate | 1058740-88-7 | 0.90 |
Methyl 6-amino-1H-indazole-4-carboxylate | 885518-56-9 | 0.89 |
These compounds illustrate the structural diversity within the indazole family while highlighting methyl 6-nitro-1H-indazole-4-carboxylate's unique positioning due to its specific functional groups, contributing to its distinct reactivity and biological potential .
Methyl 6-nitro-1H-indazole-4-carboxylate appears as a white to red solid at room temperature [1] [2]. The variation in color from white to red may be attributed to the presence of the nitro group, which can undergo various degrees of oxidation or may exist in different crystal polymorphs. This compound exhibits typical solid-state characteristics of substituted indazole derivatives, maintaining structural integrity under standard laboratory conditions.
The compound has a molecular formula of C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol [1] [3] [4]. The Chemical Abstracts Service (CAS) registry number is 885518-55-8 [1] [3], and the MDL number is MFCD07781324 [1] [3], providing standardized identification for research and commercial purposes.
The nuclear magnetic resonance spectroscopic profile of methyl 6-nitro-1H-indazole-4-carboxylate follows characteristic patterns observed in substituted indazole derivatives. Based on comparative analysis with structurally related compounds, the ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform typically exhibits several diagnostic resonances [5].
The 3-hydrogen proton appears as a singlet in the range of δ 7.98-8.04 parts per million [5], representing the most deshielded aromatic proton due to its position adjacent to the nitrogen atoms. The 4-hydrogen to 7-hydrogen protons of the benzene ring appear in the δ 7.12-7.73 parts per million region [5], typically manifesting as complex multipets reflecting the coupling patterns within the aromatic system.
The ester methyl group (OCH₃) protons characteristically resonate at δ 3.9-4.1 parts per million [6], appearing as a sharp singlet due to rapid rotation around the carbon-oxygen bond. This chemical shift is consistent with electron-withdrawing effects from both the carbonyl group and the nitro-substituted aromatic ring.
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework. The carbonyl carbon of the ester group typically appears at δ 167-174 parts per million [5], while the methoxy carbon resonates at approximately δ 51-54 parts per million [5]. The aromatic carbons show characteristic patterns: C4 and C5 appear at approximately δ 120-121 parts per million [5], C6 at δ 126 parts per million [5], and C7 at δ 108-109 parts per million [5].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within methyl 6-nitro-1H-indazole-4-carboxylate. The carbonyl stretch of the ester group appears in the range of 1731-1748 cm⁻¹ [5], representing the characteristic frequency of aromatic ester carbonyls.
The nitro group exhibits distinctive absorption patterns with nitrogen-oxygen stretching frequencies typically occurring around 1520-1350 cm⁻¹ [7]. These bands are particularly diagnostic for nitro-substituted aromatic compounds and confirm the presence of the electron-withdrawing nitro functionality at the 6-position of the indazole ring.
Carbon-oxygen stretching vibrations from the ester linkage appear in the 1171-1212 cm⁻¹ region [5], while aromatic carbon-carbon and carbon-nitrogen stretching modes are observed around 1611 and 1457 cm⁻¹ [5]. Aromatic carbon-hydrogen stretching frequencies appear in the 3000-3100 cm⁻¹ range [5], characteristic of substituted aromatic systems.
Mass spectrometric analysis of methyl 6-nitro-1H-indazole-4-carboxylate typically shows the molecular ion peak at m/z 221 [3], corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of indazole esters include loss of the methoxy group (M-OCH₃), loss of the entire ester functionality (M-COOCH₃), and formation of the indazole cation radical.
The exact mass of the compound is 221.039874 [1], providing high-precision molecular weight determination for analytical applications. Mass spectrometric fragmentation studies reveal typical patterns associated with nitro-substituted aromatic heterocycles, including potential loss of nitrogen oxides under electron impact conditions.
While specific ultraviolet-visible spectroscopic data for methyl 6-nitro-1H-indazole-4-carboxylate were not available in the current literature survey, nitro-substituted indazole derivatives typically exhibit characteristic chromophoric properties. The presence of the extended conjugated system comprising the indazole ring, nitro group, and ester functionality would be expected to produce significant absorption in the ultraviolet region, with potential absorption maxima in the 250-350 nanometer range.
Solubility data for methyl 6-nitro-1H-indazole-4-carboxylate in specific solvents were limited in the available literature. However, based on structural analysis and comparison with related compounds, the compound is expected to exhibit moderate solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and chlorinated solvents [8] [9].
The presence of both polar (nitro and ester) and nonpolar (aromatic) functional groups suggests amphiphilic character, with limited water solubility due to the predominantly aromatic nature of the molecule. Related compounds in this chemical class typically show enhanced solubility in polar aprotic solvents compared to protic solvents [10] [9].
For pharmaceutical applications, stock solutions of related 6-nitro-indazole-3-carboxylic acid derivatives are commonly prepared using solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, corn oil, and water [9], suggesting similar solubility profiles may apply to the 4-carboxylate isomer.
Specific thermal analysis data for methyl 6-nitro-1H-indazole-4-carboxylate were not found in the literature review. However, comparative analysis with structurally related compounds provides insights into expected thermal behavior patterns.
The parent indazole compound exhibits a melting point of 145-148°C [11] and demonstrates thermal stability up to approximately 270°C [11] . The 6-nitro-1H-indazole derivative shows enhanced thermal stability with a melting point range of 180-184°C [13], indicating that nitro substitution increases the crystalline stability of the indazole framework.
Related nitro-substituted indazole derivatives generally exhibit decomposition temperatures in the range of 287-291°C [14] [15], with thermal degradation often initiated by elimination of nitrogen oxides from the nitro group. The ester functionality may undergo thermal decomposition through loss of the methanol molecule, particularly at elevated temperatures above 250°C.
Thermal gravimetric analysis of similar pharmaceutical compounds demonstrates that thermal stability can be enhanced through proper crystal packing and intermolecular interactions [14] [15]. The presence of the electron-withdrawing nitro group and ester substituents may influence the thermal decomposition pathways compared to unsubstituted indazole derivatives.
While specific crystallographic data for methyl 6-nitro-1H-indazole-4-carboxylate were not available, structural analysis of related nitro-substituted indazole compounds provides valuable insights into expected crystal packing and molecular geometry.
Crystal structure studies of similar compounds such as 3-chloro-1-methyl-5-nitro-1H-indazole reveal that the indazole system is essentially planar with maximum deviations from the mean plane of approximately 0.007 Å [17]. This planarity is characteristic of the indazole ring system and is maintained even with nitro substitution.
Related indazole derivatives typically crystallize in centrosymmetric space groups, with intermolecular interactions playing crucial roles in crystal stability [18]. The presence of the nitro group can facilitate short contacts between oxygen atoms and other electron-deficient centers, contributing to crystal packing stability .
The ester functionality at the 4-position is expected to be oriented to minimize steric interactions while potentially participating in weak hydrogen bonding or dipole-dipole interactions with neighboring molecules. Comparative crystallographic studies suggest that the carboxyl group typically lies nearly perpendicular to the indazole ring plane, forming angles of approximately 87-90 degrees [18].